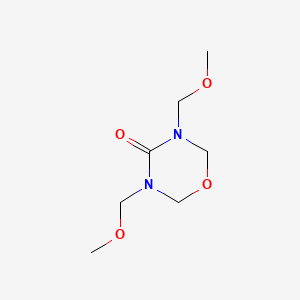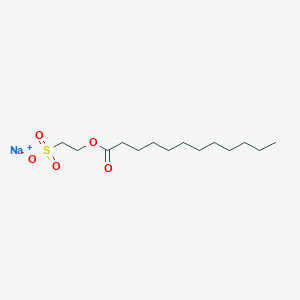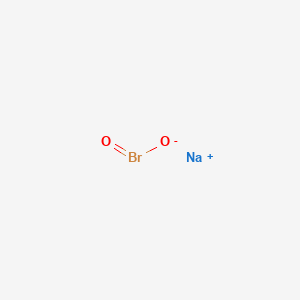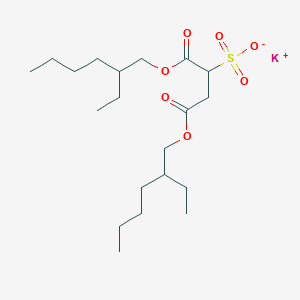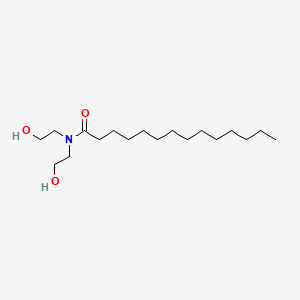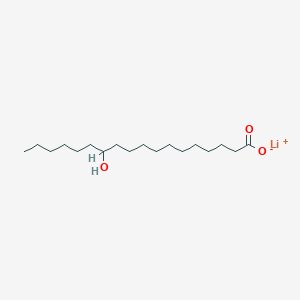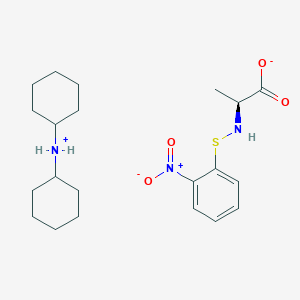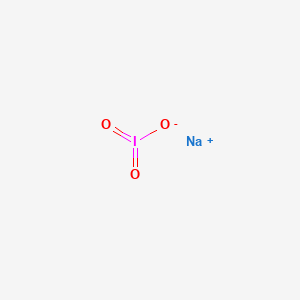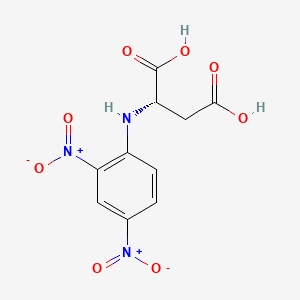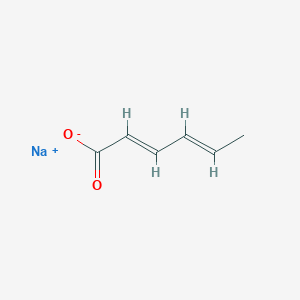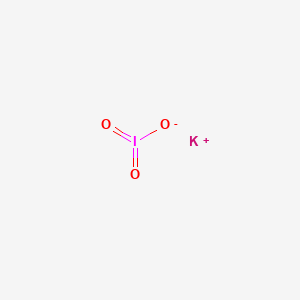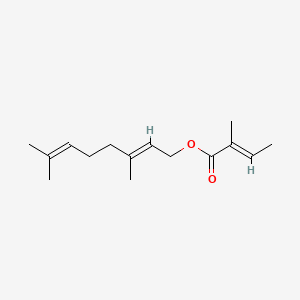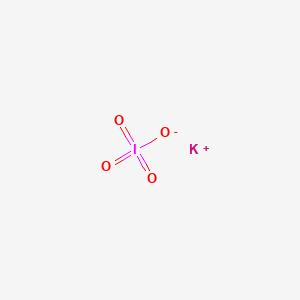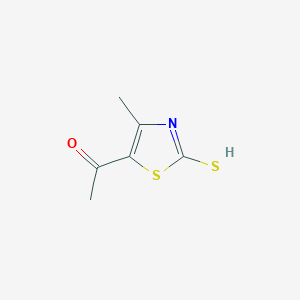
1-(4-methyl-2-sulfanyl-1,3-thiazol-5-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclodextrin . Cyclodextrins are a family of cyclic oligosaccharides composed of glucose monomers linked by alpha-1,4-glycosidic bonds. They are known for their ability to form inclusion complexes with various molecules, making them valuable in numerous applications.
準備方法
Synthetic Routes and Reaction Conditions
Cyclodextrins are typically synthesized from starch through enzymatic conversion. The process involves the use of cyclodextrin glycosyltransferase, an enzyme that catalyzes the conversion of starch into cyclodextrins. The reaction conditions include maintaining an optimal temperature and pH to ensure maximum enzyme activity. The process can be summarized as follows:
Starch Liquefaction: Starch is first liquefied using alpha-amylase.
Cyclization: The liquefied starch is then treated with cyclodextrin glycosyltransferase to produce cyclodextrins.
Purification: The resulting cyclodextrins are purified through crystallization and filtration.
Industrial Production Methods
In industrial settings, the production of cyclodextrins involves large-scale enzymatic conversion of starch. The process is optimized for high yield and purity, often involving continuous reactors and advanced purification techniques such as chromatography and membrane filtration.
化学反応の分析
Types of Reactions
Cyclodextrins undergo various chemical reactions, including:
Oxidation: Cyclodextrins can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.
Reduction: Reduction reactions can modify the hydroxyl groups on the cyclodextrin molecule.
Substitution: Cyclodextrins can undergo substitution reactions where hydroxyl groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium periodate and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include modified cyclodextrins with various functional groups, enhancing their solubility, stability, and inclusion complex formation capabilities.
科学的研究の応用
Cyclodextrins have a wide range of applications in scientific research:
Chemistry: Cyclodextrins are used as molecular hosts in supramolecular chemistry to form inclusion complexes with guest molecules.
Biology: They are employed in drug delivery systems to enhance the solubility and stability of pharmaceutical compounds.
Medicine: Cyclodextrins are used in formulations to improve the bioavailability of drugs and reduce side effects.
Industry: They find applications in the food industry as stabilizers and flavor enhancers, and in the cosmetic industry to improve the stability of active ingredients.
作用機序
Cyclodextrins exert their effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule encapsulates the guest molecule, while the hydrophilic exterior interacts with the surrounding environment. This mechanism enhances the solubility, stability, and bioavailability of the guest molecules. The molecular targets and pathways involved include the interaction with hydrophobic regions of the guest molecules, leading to improved delivery and efficacy.
類似化合物との比較
Similar Compounds
- Alpha-Cyclodextrin
- Beta-Cyclodextrin
- Gamma-Cyclodextrin
Uniqueness
Cyclodextrins are unique due to their ability to form inclusion complexes with a wide range of molecules. This property distinguishes them from other oligosaccharides and makes them valuable in various applications. The size of the cyclodextrin cavity (alpha, beta, or gamma) determines the type of guest molecules they can encapsulate, providing versatility in their use.
Cyclodextrins’ ability to enhance the solubility and stability of guest molecules, along with their biocompatibility and low toxicity, makes them superior to other similar compounds in many applications.
特性
IUPAC Name |
1-(4-methyl-2-sulfanyl-1,3-thiazol-5-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS2/c1-3-5(4(2)8)10-6(9)7-3/h1-2H3,(H,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQAKSAYAODIKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)S)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)S)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
